1-(4-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine
Description
1-(4-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a piperazine derivative featuring a 4-methylcyclohexyl group at the 1-position and a 2-nitrophenylsulfonyl moiety at the 4-position. The sulfonyl group imparts electron-withdrawing characteristics, while the nitro group at the ortho position on the phenyl ring enhances steric and electronic effects. This compound is of interest in medicinal chemistry due to the structural versatility of piperazines, which are known to interact with neurotransmitter receptors and enzymes .
Properties
Molecular Formula |
C17H25N3O4S |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
1-(4-methylcyclohexyl)-4-(2-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H25N3O4S/c1-14-6-8-15(9-7-14)18-10-12-19(13-11-18)25(23,24)17-5-3-2-4-16(17)20(21)22/h2-5,14-15H,6-13H2,1H3 |
InChI Key |
PPNHUEKPWFIUDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves multiple steps, including the preparation of intermediate compounds. One common synthetic route involves the following steps:
Preparation of 4-Methylcyclohexylamine: This intermediate can be synthesized by the hydrogenation of 4-methylcyclohexanone using a suitable catalyst.
Formation of 1-(4-Methylcyclohexyl)piperazine: The 4-methylcyclohexylamine is then reacted with piperazine under appropriate conditions to form 1-(4-methylcyclohexyl)piperazine.
Sulfonylation: The final step involves the reaction of 1-(4-methylcyclohexyl)piperazine with 2-nitrobenzenesulfonyl chloride in the presence of a base to yield 1-(4-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(4-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and bases such as sodium hydroxide. Major products formed from these reactions include sulfone derivatives, amines, and substituted piperazines.
Scientific Research Applications
1-(4-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrophenylsulfonyl group may play a key role in its activity by facilitating interactions with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
The piperazine scaffold is highly modifiable, and substituents significantly influence physicochemical and biological properties. Key comparisons include:
- Cyclohexyl vs. Benzhydryl : The 4-methylcyclohexyl group offers reduced steric bulk compared to benzhydryl, possibly enhancing membrane permeability .
Sulfonyl Group Modifications
Sulfonyl-containing piperazines are prevalent in drug discovery. Comparisons include:
| Compound Name | Sulfonyl Group Modification | Key Findings |
|---|---|---|
| 1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine | Ethoxy-methylphenylsulfonyl | Ethoxy group enhances lipophilicity |
| 1-[(2-Chlorophenyl)sulfonyl]-4-(4-methylphenyl)piperazine | Chlorophenylsulfonyl | Chlorine increases electrophilicity |
| 1-(3-Chlorophenyl)-4-((3-(methylsulfonyl)phenyl)sulfonyl)piperazine | Methylsulfonylphenylsulfonyl | Dual sulfonyl groups improve metabolic stability |
Cyclohexyl Substituent Variations
The 4-methylcyclohexyl group distinguishes the target compound from analogs with alternative cyclohexyl modifications:
| Compound Name | Cyclohexyl Substituent | Impact on Properties |
|---|---|---|
| 1-(4-Ethylcyclohexyl)piperazine | Ethyl group | Increased lipophilicity |
| 1-(4-Phenylcyclohexyl)piperazine | Phenyl group | Enhanced aromatic interactions |
| 1-(4-Isopropylcyclohexyl)piperazine | Isopropyl group | Greater steric hindrance |
- 4-Methylcyclohexyl : Balances lipophilicity and steric effects, optimizing bioavailability compared to bulkier substituents .
Biological Activity
1-(4-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a complex organic compound notable for its unique structural features and potential biological activities. This compound, with the molecular formula , has garnered attention in medicinal chemistry and biological research due to its interactions with various biological targets.
The chemical structure of 1-(4-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine includes a piperazine ring substituted with a 2-nitrophenylsulfonyl group and a 4-methylcyclohexyl group. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H27N3O4S |
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | 1-(4-methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine |
| InChI Key | LYXLGZWFEUYIHG-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CCC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N+[O-] |
The biological activity of this compound is primarily linked to its ability to interact with neural stem cells and microglia. Research indicates that it activates the Hedgehog signaling pathway , which is crucial for the maintenance and proliferation of neural stem cells. This mechanism suggests potential applications in neuroprotection and cognitive health, particularly in mitigating radiation-induced cognitive decline.
Neuroprotective Effects
Studies have indicated that 1-(4-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine exhibits neuroprotective properties. It has been evaluated for its ability to protect against cognitive decline induced by radiation exposure. The compound's interaction with neuroinflammatory pathways positions it as a candidate for further development in treating neurodegenerative conditions.
Antitumor Potential
Preliminary investigations into the antitumor activity of this compound have shown promise. It has been tested against various cancer cell lines, revealing cytotoxic effects that warrant further exploration in cancer therapeutics. The specific mechanisms through which it exerts these effects remain an active area of research .
Case Studies
Several case studies have explored the biological activity of similar compounds, providing insights into the potential applications of 1-(4-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine:
- Neuroprotection : A study focused on the protective effects of related piperazine derivatives on neural stem cells demonstrated significant reductions in oxidative stress markers, suggesting that structural modifications can enhance neuroprotective efficacy.
- Antitumor Activity : Research on structurally similar compounds revealed that modifications in the sulfonamide group can lead to enhanced cytotoxicity against specific cancer lines, indicating a potential pathway for optimizing the therapeutic profile of 1-(4-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine .
Comparative Analysis
To better understand the unique properties of 1-(4-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine, a comparison with similar compounds is useful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(4-Nitrophenyl)sulfonyl-4-phenylpiperazine | Lacks cyclohexane substitution | Moderate neuroprotective effects |
| 1-(3-Nitrophenyl)sulfonyl-4-methylpiperazine | Different nitro group position | Enhanced cytotoxicity against tumors |
| 1-(2-Chloroethyl)-N-[2-(methylsulfinyl)ethyl]-N'-(2-chloroethyl)nitrosourea | Antineoplastic properties | Significant antitumor activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
